

Technical Monograph: 3-(3-Chloro-5-fluorophenyl)-1-propene

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Compound of Interest

Compound Name: 3-(3-Chloro-5-fluorophenyl)-1-propene

CAS No.: 842124-18-9

Cat. No.: B1302652

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Chemical Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

3-(3-Chloro-5-fluorophenyl)-1-propene (CAS: 842124-18-9) is a bifunctional aromatic building block characterized by a unique "orthogonal reactivity" profile.^{[1][2]} Its structure combines a terminal olefin (allyl group) with a meta-substituted halogenated arene containing both chlorine and fluorine.^{[1][2]}

For drug development professionals, this molecule represents a strategic scaffold.^{[1][2]} The allyl group serves as a versatile handle for olefin metathesis, hydroboration, or oxidation, while the halogenated core offers sites for sequential cross-coupling and metabolic blocking.^{[1][2]} The specific substitution pattern (3-Cl, 5-F) is designed to modulate lipophilicity (

) and block metabolic hotspots (CYP450 oxidation) without introducing excessive steric bulk.^{[1][2]}

Chemical Identity & Physicochemical Profile^{[1][3][4][5][6][7][8][9][10]}

Property	Value	Note
IUPAC Name	3-(3-Chloro-5-fluorophenyl)-1-propene	Also: 1-Allyl-3-chloro-5-fluorobenzene
CAS Registry Number	842124-18-9	
Molecular Formula	C ₉ H ₈ ClF	
Molecular Weight	170.61 g/mol	
Appearance	Colorless to pale yellow liquid	
Boiling Point	67°C @ 5 mmHg	Vacuum distillation required
Density	1.137 ± 0.06 g/cm ³	Predicted
LogP (Predicted)	~3.7	High lipophilicity
H-Bond Acceptors	1 (Fluorine)	
Rotatable Bonds	2	Allyl rotation

Synthetic Methodologies

The synthesis of **3-(3-Chloro-5-fluorophenyl)-1-propene** relies on leveraging the reactivity difference between aryl bromides and aryl chlorides.^{[1][2]} The commercial precursor, 1-bromo-3-chloro-5-fluorobenzene, allows for selective allylation at the bromine position, leaving the chlorine intact for downstream functionalization.^{[1][2]}

Protocol A: Kumada Coupling (Industrial/Scale-Up Preferred)

This method is preferred for scale-up due to lower cost and absence of toxic tin byproducts.^{[1][2]}

- Reagents: 1-bromo-3-chloro-5-fluorobenzene, Allylmagnesium bromide (1.0 M in Et₂O), Pd(dppf)Cl₂ (Catalyst).^{[1][2]}
- Solvent: Anhydrous THF.

- Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (N₂/Ar).[1][2]

Step-by-Step Methodology:

- Catalyst Loading: Charge a flame-dried 3-neck flask with 1-bromo-3-chloro-5-fluorobenzene (1.0 eq) and Pd(dppf)Cl₂ (3-5 mol%).[1][2] Purge with Argon.
- Solvation: Add anhydrous THF (concentration ~0.2 M) and cool the system to 0°C.
- Grignard Addition: Dropwise add Allylmagnesium bromide (1.2 eq) over 30 minutes. Crucial: Maintain temperature <5°C to prevent homocoupling of the Grignard reagent.[1][2]
- Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by GC-MS or TLC (Hexanes).[1][2] Look for the disappearance of the aryl bromide.[1][2]
- Quench: Carefully quench with saturated NH₄Cl solution at 0°C.
- Workup: Extract with Et₂O or MTBE. Wash organics with brine, dry over MgSO₄, and concentrate.[1][2]
- Purification: Vacuum distillation (bp 67°C @ 5 mmHg) is superior to column chromatography for this volatile oil.[1][2]

Protocol B: Stille Coupling (Laboratory Scale/Mild Conditions)

Used when functional group tolerance is a concern or if the Grignard reagent is too aggressive.
[1][2]

- Reagents: Allyltributyltin, Pd(PPh₃)₄. [1][2]
- Solvent: Toluene or DMF.[1][2]
- Note: Requires rigorous removal of tin residues (KF workup).[1][2]

Reactivity & Functionalization Profile

The utility of this molecule lies in its divergent reactivity.^{[1][2]} The researcher can selectively manipulate the "Left Wing" (Allyl) or the "Right Wing" (Aryl Chloride).^{[1][2]}

The Allyl Handle (Aliphatic Functionalization)

The terminal alkene is electron-rich and sterically accessible.^{[1][2]}

- Ring-Closing Metathesis (RCM): Reaction with Grubbs II catalyst and a second olefinic partner yields dihydrobenzopyrans or indenes.^{[1][2]}
- Anti-Markovnikov Hydroboration: Treatment with 9-BBN followed by oxidative workup yields the primary alcohol (3-(3-chloro-5-fluorophenyl)propan-1-ol), a key linker for PROTACs.^{[1][2]}
- Epoxidation: Reaction with m-CPBA yields the epoxide, opening routes to chiral amino-alcohols.^{[1][2]}

The Aryl Chloride (Aromatic Functionalization)

The C-Cl bond is deactivated by the electron-withdrawing fluorine (inductive effect) but remains accessible via modern Palladium catalysis.^{[1][2]}

- Buchwald-Hartwig Amination: Using bulky phosphine ligands (e.g., BrettPhos or RuPhos), the chlorine can be displaced by amines to form aniline derivatives.^{[1][2]}
- Suzuki-Miyaura Coupling: Coupling with aryl boronic acids using Pd(OAc)₂/SPhos allows the construction of biaryl scaffolds.^{[1][2]}

Visualization: Orthogonal Reactivity Map

The following diagram illustrates the sequential functionalization logic.



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Caption: Divergent synthesis map showing the formation of the core scaffold and its subsequent "Left/Right" functionalization pathways.

Applications in Medicinal Chemistry

Bioisosterism & Metabolic Stability

In drug design, the 3-Chloro-5-fluoro motif is a specific tactical choice:

- **Metabolic Blocking:** The C-F bond (Bond Dissociation Energy ~116 kcal/mol) at the 5-position blocks CYP450-mediated aromatic hydroxylation, a common metabolic clearance pathway.^{[1][2]}
- **Lipophilicity Tuning:** The chlorine atom increases lipophilicity (value ~0.71), improving membrane permeability.^{[1][2]} The fluorine atom exerts a strong electron-withdrawing effect, lowering the pKa of any proximal phenols or anilines synthesized from this scaffold.^{[1][2]}

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "linker fragment."^{[1][2]} The propyl chain provides a flexible tether (3 carbons) often used to connect a pharmacophore (attached via the aryl ring) to a solubilizing group or E3 ligase ligand (attached via the allyl terminus).^{[1][2]}

Safety & Handling Guidelines

Signal Word: WARNING

Hazard Class	H-Code	Statement
Acute Toxicity	H302	Harmful if swallowed. ^{[1][2][3]}
Skin Irritation	H315	Causes skin irritation. ^{[1][2][3]}
Eye Irritation	H319	Causes serious eye irritation. ^{[1][2][3]}
STOT-SE	H335	May cause respiratory irritation. ^{[1][2][3]}

Handling Protocols:

- Storage: Store at 2–8°C under an inert atmosphere (Argon). The allyl group is susceptible to slow auto-oxidation if exposed to air/light.^{[1][2]}
- Stabilization: Commercial preparations may contain small amounts of phenolic stabilizers (e.g., BHT) to prevent polymerization.^{[1][2]}

References

- ChemicalBook. "**3-(3-CHLORO-5-FLUOROPHENYL)-1-PROPENE** Properties and Safety." ChemicalBook Database.^{[1][2]} Accessed February 7, 2026.^{[1][2]} [Link](#)
- National Center for Biotechnology Information. "1-Bromo-3-chloro-5-fluorobenzene (Precursor Data)." PubChem Compound Summary. Accessed February 7, 2026.^{[1][2]} [Link](#)^[1]
- Echemi. "**3-(3-CHLORO-5-FLUOROPHENYL)-1-PROPENE** Physical Data." Echemi Global Chemical Database.^{[1][2]} Accessed February 7, 2026.^{[1][2]} [Link](#)

- Hermann, G. N., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides." [1] [2] *Angewandte Chemie International Edition*, 2012. [1][2] (General reference for C-Cl activation protocols cited in Section 4.2).

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Sources

- 1. 1-Bromo-3-chloro-5-fluorobenzene | C₆H₃BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. merckmillipore.com [merckmillipore.com]
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